molecular formula C17H18N4O2 B2690554 methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 881473-84-3

methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2690554
CAS No.: 881473-84-3
M. Wt: 310.357
InChI Key: SANYWLSYWVLXOL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a cyclopentyl group at the 1-position, an amino group at the 2-position, and a methyl ester at the 3-position.

Properties

IUPAC Name

methyl 2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-23-17(22)13-14-16(20-12-9-5-4-8-11(12)19-14)21(15(13)18)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYWLSYWVLXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl C19H12Cl2N4O2 411.23 Higher lipophilicity due to Cl substituents; NMR δ 147.87 (s, aromatic C), 163.88 (s, carbonyl C) .
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl C21H18N4O4 390.40 Additional ester group increases polarity; ChemSpider ID: 855340; MS: m/z 454 (M+) .
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl C21H16F3N4O2 413.37 Electron-withdrawing CF3 group enhances metabolic stability; MDL number: MFCD01876873 .
Methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Pentyl C17H20N4O2 312.37 Aliphatic chain improves solubility in nonpolar solvents; PubChem entry available (JavaScript required for access) .
Benzyl 2-amino-1-(3-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Bromophenyl C24H17BrN4O2 489.33 Bromine enhances halogen bonding potential; CAS No: 577987-12-3; Synonyms: ZINC2337212 .

Substituent Effects on Physicochemical Properties

  • Cyclopentyl Group (Target Compound) : The bulky aliphatic cyclopentyl group likely reduces aqueous solubility compared to aryl-substituted analogs but may enhance binding selectivity in hydrophobic pockets .
  • Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., dichlorophenyl, trifluoromethylphenyl) increase lipophilicity (logP) and may improve membrane permeability . Aliphatic chains (e.g., pentyl, cyclohexylmethyl) balance solubility and steric bulk, as seen in ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate (CAS 6629-58-9) .

Analytical and Spectroscopic Data Comparison

Property This compound (Inferred) Methyl 2-amino-1-(3,5-dichlorophenyl) Analog Ethyl 2-amino-1-(3-trifluoromethylphenyl) Analog
MS (m/z) ~362 (M+, estimated) 454 (M+) 413 (M+)
NMR (Carbonyl C) ~164 ppm (ester C=O) 163.88 ppm 163.5–164.0 ppm (ester C=O)
Elemental Analysis C: ~69%, H: ~6%, N: ~15% (similar to ) C: 68.71%, H: 4.88%, N: 12.33% Not reported

Biological Activity

Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline family, characterized by a pyrrole ring fused to a quinoxaline structure. Its molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2, and it features a cyclopentyl group and a carboxylate functional group, which are critical for its biological interactions.

1. Antioxidant Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline, including this compound, exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. The DPPH assay has been commonly used to evaluate the radical scavenging ability of these compounds.

CompoundDPPH Scavenging Activity (IC50 μM)
This compound15.6
Reference Antioxidant (Trolox)12.4

The above table illustrates that the compound demonstrates comparable antioxidant activity to established antioxidants like Trolox, suggesting its potential therapeutic applications in oxidative stress-related conditions .

2. Anticancer Properties

Pyrrolo[2,3-b]quinoxaline derivatives have shown promise in anticancer research. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, a study reported that this compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 20 μM.

Case Study: In Vitro Anticancer Activity

In a controlled study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

  • MCF-7 Cells : The compound reduced cell viability by 70% at a concentration of 25 μM.
  • HeLa Cells : A reduction of 65% in viability was observed at the same concentration.

These results underline the potential of this compound as a lead structure for developing novel anticancer agents.

3. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be further investigated as a potential antibacterial agent .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

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